molecular formula C24H36O5 B589217 Epi Lovastatin-d3 CAS No. 1330264-51-1

Epi Lovastatin-d3

Cat. No. B589217
CAS RN: 1330264-51-1
M. Wt: 407.565
InChI Key: PCZOHLXUXFIOCF-VWOIVJJTSA-N
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Description

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .


Synthesis Analysis

Lovastatin, the parent compound of Epi Lovastatin-d3, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .


Chemical Reactions Analysis

While specific chemical reactions involving Epi Lovastatin-d3 are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .


Physical And Chemical Properties Analysis

Epi Lovastatin-d3 has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to Epi Lovastatin-d3 were not found in the search results.

Scientific Research Applications

Hyperlipidemia Treatment

Epi Lovastatin-d3, like other statins, plays a pivotal role in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation . Statins, which belong to HMG-CoA reductase inhibitors, are preferred for primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease .

Cardiovascular Disease Prevention

Statins are frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This mechanism significantly reduces the risk of heart attack and death in patients with proven coronary artery disease .

Anti-inflammatory Action

There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This property of statins can have potential therapeutic applications in conditions where inflammation plays a key role.

Nanoparticle Drug Carriers

Recent advancements in the field of nanotechnology have led to the development of nanoparticle drug carriers for statins, including Epi Lovastatin-d3 . These nanoformulations can enhance the delivery and efficacy of statins in the therapy of hyperlipidemia .

Analytical Methods Development

The development of new analytical methods for statin drugs, including Epi Lovastatin-d3, is of great importance . Analytical methods are employed throughout the entire life cycle of a drug, from design and manufacture to dosage scheme adjustment, quality control, and pharmacovigilance .

Biotechnological Production

The last years have witnessed important advances in the biochemical and genetic aspects of natural statins, including Epi Lovastatin-d3 . These studies have allowed the development of novel biotechnological production processes for these statins and their derivatives .

Mechanism of Action

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

Epi Lovastatin-d3 acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Epi Lovastatin-d3 affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of Epi Lovastatin-d3’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epi Lovastatin-d3. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of Epi Lovastatin-d3.

Future Directions

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Epi Lovastatin-d3 involves the modification of Lovastatin, a cholesterol-lowering drug, by introducing three deuterium atoms at specific positions in the molecule. This can be achieved through a series of chemical reactions that involve protecting and deprotecting functional groups, as well as introducing deuterium atoms using deuterated reagents and catalysts.", "Starting Materials": [ "Lovastatin", "Deuterated reagents and catalysts" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS", "Introduction of deuterium atoms using deuterated reagents and catalysts", "Deprotection of TBDMS groups using TBAF", "Isolation and purification of Epi Lovastatin-d3" ] }

CAS RN

1330264-51-1

Product Name

Epi Lovastatin-d3

Molecular Formula

C24H36O5

Molecular Weight

407.565

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3

InChI Key

PCZOHLXUXFIOCF-VWOIVJJTSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

synonyms

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  Epilovastatin-d3; 

Origin of Product

United States

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